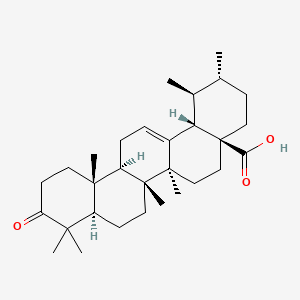

3-Oxo-12-ursen-28-oic acid

Description

Historical Context of Research on Ursonic Acid

The study of ursonic acid is intrinsically linked to the history of its precursor, ursolic acid. Ursolic acid was first identified in the epicuticular waxes of apples in the 1920s. mdpi.comnih.govwikipedia.org For many years, research focused primarily on isolating and characterizing ursolic acid from various plant sources and exploring its wide-ranging pharmacological properties. mdpi.com

Ursonic acid was identified as a naturally occurring phytochemical, often found alongside ursolic acid in medicinal herbs and plants. nih.govresearchgate.net It can be extracted from the fruits of plants like Ziziphus jujuba and Crataegus Pinnatifida, as well as resins from trees such as Pistacia atlantica. nih.gov Early research often documented ursonic acid as one of several triterpenoids present in plant extracts. nih.gov However, dedicated investigation into its unique biological potential is a more recent development, spurred by findings that its structural difference—a keto group at the C-3 position in place of ursolic acid's hydroxyl group—confers distinct and sometimes stronger pharmacological effects. nih.govmdpi.com

Significance of Ursonic Acid as a Natural Product for Biomedical Research

Ursonic acid's significance in biomedical research stems from its diverse and potent pharmacological activities, which in some cases, surpass those of its well-studied parent compound, ursolic acid. nih.govmdpi.com This has positioned it as a promising natural product for developing novel therapeutic agents. mdpi.com Researchers have documented its potential anticancer, antiprotozoan, anti-inflammatory, antiviral, and antioxidant effects. mdpi.comresearchgate.net

The compound's anticancer properties have been demonstrated across various cancer cell lines. Studies have shown that ursonic acid can inhibit the proliferation and survival of cancer cells, including those of the nasopharynx, oral epidermis, colon, lung, and leukemia. nih.govmdpi.com Its antiprotozoan activity is also notable, with research indicating inhibitory effects against several parasitic protozoa that cause tropical diseases, such as Leishmania species. nih.govmdpi.comresearchgate.net

In the realm of anti-inflammatory research, ursonic acid has shown a remarkable ability to inhibit the production of nitric oxide (NO) in murine macrophage cells, an effect not observed with ursolic acid. nih.gov This distinct anti-inflammatory profile suggests it may be a valuable alternative for ameliorating inflammatory conditions. nih.gov Furthermore, early studies have highlighted its potential antiviral activity against herpes simplex viruses and its ability to enhance the effects of other compounds against the Epstein-Barr virus. nih.govresearchgate.net

Table 1: Selected Biomedical Research Findings on Ursonic Acid

| Area of Research | Cell Line / Model | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | HONE-1 (Nasopharyngeal Cancer), KB (Oral Epidermal Cancer), HT29 (Colorectal Cancer) | Inhibited proliferation. | nih.govmdpi.com |

| Anticancer | A549, H460 (Nonsmall Cell Lung Cancer) | Inhibited proliferation. | nih.govmdpi.com |

| Anticancer | Jurkat, K562, HL60 (Leukemia) | Inhibited proliferation. | nih.govmdpi.com |

| Anticancer | SK-OV-3 (Ovarian Cancer), SK-MEL-2 (Melanoma), HCT15 (Colon Cancer) | Exhibited cytotoxic effects. | nih.govmdpi.com |

| Anti-inflammatory | RAW264.7 (Murine Macrophage) | Remarkably inhibited nitric oxide (NO) production. | nih.gov |

| Anti-inflammatory | Rat Paw Edema Model | Exerted an anti-inflammatory effect. | nih.gov |

| Antiviral | Vero Monkey Kidney Cells | Suppressed cytopathic effects of herpes simplex virus types I and II. | nih.gov |

| Antiviral | Raji–Burkitt's Lymphoma Cells | Significantly enhanced the inhibition of Epstein–Barr virus (EBV) early antigen induction. | nih.govresearchgate.net |

| Antiprotozoan | Leishmania species | Showed inhibitory effects against the parasite. | nih.gov |

Current Research Landscape and Emerging Areas of Investigation for Ursonic Acid

The current research landscape for ursonic acid is focused on a deeper investigation of its mechanisms of action and its potential as a lead compound for drug development. mdpi.com A significant area of study is the direct comparison of its bioactivity with ursolic acid to understand how the C-3 keto group influences its therapeutic potential. nih.gov

A major challenge limiting the clinical application of many triterpenoids, including ursonic acid, is poor bioavailability. mdpi.com Consequently, an emerging area of investigation involves the molecular modification of ursonic acid to create derivatives with enhanced properties, which is crucial for advancing to in vivo and clinical studies. mdpi.com

Recent and emerging areas of investigation include:

Antiviral Potential: A recent study highlighted the suppressive potential of ursonic acid against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), suggesting it may bind strongly to viral proteins. mdpi.comresearchgate.net

Antiprotozoan Drug Development: Given its inhibitory effects on various protozoa, ursonic acid is being explored as a potential foundation for new treatments for tropical diseases. nih.govmdpi.com

Cancer Therapy: In-depth investigations into the molecular pathways targeted by ursonic acid in cancer cells are ongoing, which may lead to its development as a novel chemotherapy agent. mdpi.com

Future research will likely focus on overcoming bioavailability challenges through chemical synthesis and nanoformulation, as well as conducting more extensive in vivo studies to validate the promising results seen in vitro. nih.govmdpi.com

Properties

IUPAC Name |

1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-22,24H,9-17H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCRYNWJQNHDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6246-46-4 | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 - 275 °C | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Research on Ursonic Acid Biosynthesis and Natural Occurrence

Elucidation of Ursonic Acid Biosynthetic Pathways

The biosynthesis of ursonic acid is a complex multi-step process that begins with the formation of isoprenoid precursors via the mevalonate (B85504) pathway. These precursors then undergo cyclization to form the fundamental triterpenoid (B12794562) skeleton, which is subsequently modified by specific enzymes to yield ursonic acid.

Mevalonate Pathway and Isoprenoid Precursor Formation

The journey to ursonic acid begins with the mevalonate (MVA) pathway, a fundamental metabolic route in a vast array of organisms. nih.gov This pathway is responsible for producing isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids. nih.govavantiresearch.comfrontiersin.org The process starts with the condensation of two molecules of acetyl-CoA. nih.gov In eukaryotes, isoprenoids are synthesized from these precursors. nih.govresearchgate.net These C5 units are then sequentially condensed to create larger precursors like geranyl diphosphate (C10), farnesyl diphosphate (C15), and geranylgeranyl diphosphate (C20), which can be further modified. avantiresearch.com

2,3-Oxidosqualene (B107256) Cyclization and Triterpenoid Skeleton Formation

The formation of the characteristic pentacyclic structure of ursonic acid is a pivotal step. It commences with the cyclization of 2,3-oxidosqualene, a C30 isoprenoid. mdpi.comnih.gov This intricate reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). wikipedia.orgnih.gov The cyclization of 2,3-oxidosqualene represents a significant branch point in metabolism, leading to either the synthesis of sterols or triterpenoids. researchgate.net

For triterpenoid synthesis, 2,3-oxidosqualene is cyclized to form various polycyclic skeletons. pnas.org In the case of ursonic acid, the precursor α-amyrin is formed. nih.gov This transformation involves a series of complex carbocation rearrangements, ultimately resulting in the formation of the five-ring structure. nih.gov The enzyme responsible for this specific cyclization is α-amyrin synthase. researchgate.net

Role of Specific Enzymes (e.g., Oxidosqualene Cyclases, Cytochrome P450 Monooxygenases) in Ursonic Acid Biosynthesis

Following the initial cyclization, the triterpenoid scaffold undergoes further modifications by a variety of enzymes to yield the final ursonic acid molecule. Key among these are oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (P450s).

Oxidosqualene Cyclases (OSCs): As mentioned, OSCs are crucial for the initial cyclization of 2,3-oxidosqualene. wikipedia.orgnih.gov Different OSCs can produce a variety of triterpene skeletons from the same precursor. nih.govpnas.org For instance, while α-amyrin synthase produces the precursor for ursonic acid, other OSCs like β-amyrin synthase and lupeol (B1675499) synthase yield precursors for other triterpenoids. researchgate.net Some OSCs have been found to be multifunctional, capable of producing multiple triterpene scaffolds. nih.govnih.gov

Cytochrome P450 Monooxygenases (P450s): After the formation of the α-amyrin skeleton, a series of oxidative reactions occur, which are primarily catalyzed by cytochrome P450 monooxygenases. frontiersin.org These enzymes are responsible for the regio- and stereo-specific hydroxylation and subsequent oxidation of the triterpene backbone. frontiersin.org Specifically, a P450 enzyme catalyzes the oxidation of the C-28 methyl group of α-amyrin to a carboxylic acid, a defining feature of ursonic acid. frontiersin.orgjspb.jp Studies have identified specific P450s, such as those from the CYP716 family, as being involved in this crucial oxidative step. frontiersin.orgjspb.jp

Genomic and Transcriptomic Research on Ursonic Acid Producing Organisms

Recent advancements in genomics and transcriptomics have provided valuable insights into the genetic basis of ursonic acid biosynthesis in various plant species. By analyzing the entire set of genes (genome) and their expression levels (transcriptome), researchers can identify the specific genes encoding the enzymes involved in the biosynthetic pathway.

For example, transcriptome analysis of plants known to produce ursonic acid, such as Achyranthes aspera and Oldenlandia corymbosa, has led to the identification of candidate genes for the enzymes involved in its synthesis. jipb.netnih.gov In a study on Achyranthes aspera, RNA sequencing of the root tissue helped to elucidate the genes responsible for producing ursolic acid and its isomer, oleanolic acid. nih.gov This research identified 22 full-length genes that code for all 21 enzymes required for their biosynthesis. nih.gov Similarly, a study on Oldenlandia corymbosa uncovered two genes involved in the biosynthesis of ursolic acid. jipb.net

Furthermore, combined metabolomic and transcriptomic analyses in Cyclocarya paliurus have helped to identify key genes in triterpenoid biosynthesis. nih.gov Such studies often reveal that the expression of these biosynthetic genes is coordinated and can be influenced by developmental stages and environmental conditions. mdpi.com This integrated "omics" approach is a powerful tool for understanding and potentially manipulating the production of ursonic acid in plants. researchgate.net

Advanced Methodologies for Ursonic Acid Extraction and Isolation in Research Settings

Efficient extraction and isolation of ursonic acid from its natural sources are critical for research and potential commercial applications. A variety of advanced methods have been developed to improve the yield, purity, and efficiency of this process compared to traditional techniques.

Modern Extraction Techniques:

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. openaccessjournals.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process with lower solvent consumption. researchgate.net

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is known for its high selectivity and the ability to obtain solvent-free extracts. tandfonline.com

Enzyme-Assisted Extraction (EAE): EAE uses specific enzymes to break down the plant cell wall components, facilitating the release of intracellular compounds like ursonic acid. tandfonline.com

Subcritical Water Extraction (SWE): This environmentally friendly method uses water at elevated temperatures and pressures as the extraction solvent. mdpi.com

Purification Techniques:

Following extraction, the crude extract is subjected to various purification steps to isolate ursonic acid.

Column Chromatography: This is a widely used technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel) to separate compounds based on their different affinities. tandfonline.com

Macroporous Resin Column Chromatography: This method is effective for purifying ursonic acid from crude extracts. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique used for the final purification and quantification of ursonic acid. tandfonline.com

The choice of extraction and purification method depends on factors such as the plant material, the desired purity of the final product, and the scale of the operation.

Table of Extraction Methods and Conditions for Ursonic Acid:

| Extraction Method | Plant Source | Solvent | Key Parameters | Yield/Efficiency | Reference |

| Microwave-Assisted Extraction | Eucalyptus × hybrida leaves | Chloroform/Methanol (B129727) (60:40) | 600 W power, 5 min, 50°C | 1.95 ± 0.08% | researchgate.net |

| Ultrasonic Extraction | Cornus officinalis | Ethanol | - | Higher yield than infusion or reflux | openaccessjournals.com |

| Subcritical Water Extraction | Hedyotis diffusa | Water | 157°C, 30 mL/g solvent/solid ratio | 6.45 mg/g | mdpi.com |

| Solvent Extraction | Rosmarinus officinalis | Ethanol | 1:25 solid/liquid ratio, 60°C, 50 min | - | tandfonline.com |

Synthetic Chemistry and Chemical Modifications of Ursonic Acid

Strategies for the Chemical Synthesis of Ursonic Acid and its Analogues

The complete chemical synthesis of ursonic acid is a complex endeavor due to its intricate pentacyclic structure. A notable formal total synthesis of ursonic acid was achieved starting from α-amyrin. This multi-step process involved a series of chemical transformations, including photolysis of a nitrite (B80452) intermediate, to ultimately yield ursonic acid. rsc.org

Given the challenges of total synthesis, much of the research has focused on the semi-synthesis of ursonic acid analogues from readily available natural precursors like ursolic acid. mdpi.comeurekaselect.comrsc.org Ursolic acid itself can be converted to ursonic acid through microbial transformation using organisms such as Aspergillus flavus. cabidigitallibrary.org Semi-synthetic approaches typically involve modifications at key positions of the ursolic acid molecule, namely the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-12–C-13 double bond, to generate a diverse library of derivatives. mdpi.comnih.gov These modifications aim to improve the compound's physicochemical properties and biological activity. mdpi.comrsc.org

Rational Design and Semi-Synthesis of Novel Ursonic Acid Derivatives for Enhanced Bioactivity

The rational design of novel ursonic acid derivatives is a key strategy to unlock its full therapeutic potential. By strategically modifying its structure, researchers can enhance its bioactivity, improve its pharmacokinetic profile, and reduce potential toxicity. rsc.orgmdpi.com

Esterification and Amidation Strategies

Esterification and amidation at the C-3 hydroxyl and C-28 carboxylic acid groups are common and effective strategies to generate diverse libraries of ursonic acid derivatives. mdpi.commdpi.com

Esterification: The C-3 hydroxyl group can be esterified with various anhydrides, such as acetic anhydride (B1165640) or butyric anhydride, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.commdpi.comresearchgate.net Similarly, the C-28 carboxylic acid can be converted into a variety of esters. For instance, treatment with methyl iodide can yield the C-28 methyl ester. mdpi.com Studies have shown that the formation of esters, such as isopropyl ester at the C-28 position or a succinyl ester at the C-3 position, can enhance the anticancer bioactivity of ursolic acid derivatives. rsc.org

Amidation: The C-28 carboxylic acid can be converted to an acyl chloride, which can then react with various amines to form amides. mdpi.commdpi.com This strategy has been used to introduce diamine moieties and long-chain amide groups at the C-28 position, leading to derivatives with enhanced antiproliferative and other biological activities. mdpi.com For example, a C-17 propyl amide derivative has shown neuroprotective activity. mdpi.com

Table 1: Examples of Esterification and Amidation of Ursolic Acid

| Modification Site | Reagents and Conditions | Resulting Derivative | Reported Bioactivity Enhancement | Reference |

| C-3 Hydroxyl | Acetic anhydride, DMAP, THF | 3β-acetoxy-urs-12-en-28-oic acid | Antibacterial, Antioxidant | mdpi.com |

| C-28 Carboxylic Acid | Methyl iodide | C-17 methyl ester | Neuroprotective | mdpi.com |

| C-28 Carboxylic Acid | Oxalyl chloride, then propylamine | C-17 propyl amide | Neuroprotective | mdpi.com |

| C-28 Carboxylic Acid | Piperazine, N-methylpiperazine, etc. after C3-OH protection and esterification | Diamine-bearing derivatives | Antiproliferative | mdpi.com |

Glycosylation and Other Functional Group Modifications

Beyond esterification and amidation, other functional group modifications, including glycosylation, have been explored to enhance the properties of ursonic acid.

Glycosylation: The attachment of sugar moieties to the ursolic acid scaffold can significantly impact its biological activity. Studies have shown that ursolic acid and its derivatives can interfere with the N-linked glycosylation of proteins like intercellular adhesion molecule-1 (ICAM-1). jst.go.jpnih.gov Specifically, ursolic acid can inhibit the transport of ICAM-1 and lead to its accumulation with high-mannose-type glycans in the endoplasmic reticulum. nih.gov The number and position of hydroxyl groups on the triterpene structure have been found to significantly affect the inhibitory activities on ICAM-1 glycosylation. nih.gov

Other Modifications: Researchers have introduced various other functional groups to the ursonic acid backbone. For instance, the introduction of oxadiazole and quinolone motifs has resulted in derivatives with strong growth inhibitory effects against several cancer cell lines. mdpi.com The synthesis of derivatives bearing triazole moieties has also been reported, showing potential as anti-Toxoplasma gondii agents. tandfonline.com

Creation of Prodrugs and Conjugates for Research Purposes

To overcome the challenges of poor water solubility and low bioavailability of ursonic acid, the development of prodrugs and conjugates has emerged as a promising strategy. mdpi.comnih.gov

Prodrugs: A prodrug is an inactive compound that is converted into an active drug in the body. One notable example is NX-201, a prodrug of ursolic acid with a modification at the C-28 position, which demonstrated significantly improved bioavailability. mdpi.com Another approach involves creating redox-responsive polymeric prodrugs that can self-assemble into micelles, offering a targeted drug delivery system. tandfonline.com Dendrimeric prodrugs have also been synthesized by conjugating ursolic acid and folic acid to a polyamidoamine (PAMAM) carrier, enabling targeted delivery to cancer cells. capes.gov.br

Conjugates: Conjugation with polymers like polyethylene (B3416737) glycol (PEG) can greatly increase the water solubility of ursolic acid. nih.gov A highly water-soluble conjugate of ursolic acid with monomethoxypoly(ethylene glycol) (mPEG) has been prepared, showing potential as a prodrug for oral delivery. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Ursonic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of ursonic acid derivatives influences their biological activity. mdpi.comresearchgate.net These studies provide valuable insights for the rational design of more potent and selective compounds. eurekaselect.comijcsrr.org

Key findings from SAR studies on ursonic acid derivatives include:

Modifications at the C-3, C-12-C-13, and C-28 positions are critical for altering the biological activity. mdpi.com

The introduction of an acyl group at the C-3 position can enhance potency and bioavailability. mdpi.com

Simple esterification of the C-28 carboxyl group can lead to a significant increase in the inhibitory effect on certain biological targets with decreased toxicity. mdpi.com

For antibacterial activity, modifying the C-3 hydroxyl group to form ester analogs has been shown to markedly increase the effect. frontiersin.org

In the context of α-glucosidase inhibition, the C-3 hydroxyl group appears to interact with the hydrophobic region of the enzyme's active pocket and form hydrogen bonds, increasing binding affinity. plos.org

The presence of a polar group at either the C-3 hydroxyl or C-17 carboxyl position is often considered essential for cytotoxic activity. mdpi.com

The number and position of hydroxyl groups on the ursane-type pentacyclic triterpene core significantly affect the cytotoxic activity and selectivity against different cell lines. mdpi.comnih.gov

Table 2: Summary of SAR Findings for Ursonic Acid Derivatives

| Structural Modification | Impact on Bioactivity | Reference |

| Acylation at C-3 | Enhanced potency and bioavailability | mdpi.com |

| Esterification at C-28 | Increased inhibitory effect, decreased toxicity | mdpi.com |

| Esterification at C-3 | Increased antibacterial effect | frontiersin.org |

| Hydroxyl group at C-3 | Important for α-glucosidase inhibition | plos.org |

| Polar group at C-3 or C-17 | Essential for cytotoxic activity | mdpi.com |

| Number/position of hydroxyls | Affects cytotoxic activity and selectivity | mdpi.comnih.gov |

Preclinical Pharmacological Investigations of Ursonic Acid

Anticancer Research

Ursonic acid has been the subject of extensive research to evaluate its potential as an anticancer agent. These investigations have explored its effects on cancer cell proliferation, apoptosis, angiogenesis, and metastasis across various preclinical cancer models.

Modulation of Cancer Cell Proliferation, Apoptosis, and Cell Cycle Progression in in vitro and in vivo models

Ursonic acid has demonstrated the ability to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. nih.govspandidos-publications.com In vitro studies have shown that ursonic acid can significantly suppress the proliferation of cancer cells in a dose-dependent manner. nih.gov For instance, in gallbladder carcinoma cells, ursonic acid was found to induce S-phase arrest. nih.gov

The pro-apoptotic effects of ursonic acid are often mediated through the intrinsic mitochondrial pathway. nih.govnih.gov This involves a decrease in the mitochondrial membrane potential and alterations in the expression of apoptosis-regulating proteins. nih.govnih.gov Specifically, ursonic acid has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax. nih.govunt.edu This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, subsequently activating caspases, including caspase-3 and caspase-9, which are key executioners of apoptosis. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP) is another indicator of apoptosis induced by ursonic acid. nih.govunt.edu

Furthermore, ursonic acid's impact on cell cycle progression is linked to its ability to modulate the expression of cell cycle regulatory proteins. Studies have reported decreased levels of cyclins D1, D2, and E following treatment with ursonic acid. researchgate.net The tumor suppressor protein p53 has also been identified as a target, with ursonic acid increasing its expression, which in turn can contribute to cell cycle arrest and apoptosis. spandidos-publications.comresearchgate.net

In vivo, the anticancer effects of ursonic acid have been observed in xenograft models. For example, in a gallbladder cancer xenograft model in nude mice, intraperitoneal injection of ursonic acid significantly inhibited tumor growth in a dose-related manner. nih.gov Similarly, in an osteosarcoma mouse xenograft model, ursonic acid was shown to reduce tumor growth. spandidos-publications.com These in vivo findings corroborate the in vitro results, highlighting ursonic acid's potential to control cancer progression by interfering with fundamental cellular processes.

Table 1: Effects of Ursonic Acid on Cancer Cell Proliferation, Apoptosis, and Cell Cycle in Preclinical Models

| Model System | Key Findings | Reported Mechanisms of Action |

|---|---|---|

| Gallbladder Carcinoma Cells (in vitro) | Inhibition of proliferation, S-phase cell cycle arrest, induction of apoptosis. nih.gov | Decreased mitochondrial membrane potential, altered expression of apoptosis and cell cycle regulatory molecules. nih.gov |

| Osteosarcoma Cells (in vitro & in vivo) | Reduced cell proliferation, induction of apoptosis, and cell cycle arrest. spandidos-publications.com | Inactivation of Wnt/β-catenin signaling, possibly mediated by upregulation of p53. spandidos-publications.com |

| Breast Cancer Cells (in vitro) | Suppression of proliferation, induction of mitochondrial-mediated apoptosis. nih.gov | Attenuation of Bcl-2, elevation of Bax and cleaved PARP. nih.gov |

| Non-Small Cell Lung Cancer Cells (in vitro) | Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis. mdpi.com | Binding to EGFR, reduction of phospho-EGFR, inhibition of downstream JAK2/STAT3 pathway. mdpi.com |

Inhibition of Tumor Angiogenesis and Metastasis in Preclinical Models

Ursonic acid has shown potential in hindering two critical processes for tumor growth and spread: angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to distant sites). frontiersin.orgspandidos-publications.com

In preclinical studies, ursonic acid has been observed to inhibit angiogenesis both in vitro and in vivo. spandidos-publications.com In a colorectal cancer mouse xenograft model, treatment with ursonic acid resulted in a reduction of intratumoral microvessel density. spandidos-publications.com Further evidence from a chick embryo chorioallantoic membrane (CAM) model showed a decrease in the total number of blood vessels upon ursonic acid treatment. spandidos-publications.com The anti-angiogenic effects of ursonic acid are attributed to its ability to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). spandidos-publications.com Mechanistically, ursonic acid has been found to suppress the expression of key angiogenic factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). spandidos-publications.com

Regarding metastasis, ursonic acid has demonstrated the ability to inhibit the invasion and migration of cancer cells. frontiersin.org In gastric cancer models, it has been shown to modulate the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell motility and invasion. frontiersin.org Furthermore, ursonic acid has been reported to suppress the spread of prostate cancer to the lungs and liver in a transgenic mouse model by deactivating the C-X-C motif chemokine receptor 4 (CXCR4). frontiersin.org In colorectal cancer, ursonic acid has been found to downregulate the expression of proteins involved in invasion and metastasis, such as matrix metalloproteinase-9 (MMP-9), VEGF, and intercellular adhesion molecule-1 (ICAM-1). aacrjournals.org

The underlying mechanisms for these anti-angiogenic and anti-metastatic effects involve the modulation of various signaling pathways. In colorectal cancer, ursonic acid has been shown to suppress the activation of the Sonic Hedgehog (SHH), STAT3, Akt, and p70S6K pathways, all of which are implicated in angiogenesis. spandidos-publications.com In non-small cell lung cancer, ursonic acid inhibits the expression of MMP2 by regulating the EGFR/JAK2/STAT3 pathway. mdpi.com

Table 2: Effects of Ursonic Acid on Tumor Angiogenesis and Metastasis in Preclinical Models

| Model System | Key Findings | Reported Mechanisms of Action |

|---|---|---|

| Colorectal Cancer (in vivo & in vitro) | Reduced intratumoral microvessel density, decreased blood vessel formation in CAM assay, inhibited HUVEC proliferation, migration, and tube formation. spandidos-publications.com | Inhibition of VEGF-A and bFGF expression; suppression of SHH, STAT3, Akt, and p70S6K pathways. spandidos-publications.com |

| Gastric Cancer | Inhibition of invasion, migration, and formation of metastatic colonies. frontiersin.org | Modulation of EMT and metastasis-related signaling pathways. frontiersin.org |

| Non-Small Cell Lung Cancer | Inhibition of tumor angiogenesis, migration, and invasion. mdpi.com | Inhibition of VEGF and MMPs expression through the EGFR/JAK2/STAT3 pathway. mdpi.com |

Activity in Specific Preclinical Cancer Models (e.g., Gastric, Colorectal, Liver, Breast, Lung, Pancreatic)

Ursonic acid has demonstrated anticancer activity across a range of preclinical cancer models, indicating its broad-spectrum potential. unt.edufrontiersin.org

Gastric Cancer: In preclinical studies, ursonic acid has shown significant anti-proliferative activity against gastric cancer cells by inhibiting cell cycle progression and promoting apoptosis. nih.govfrontiersin.org It has also been found to suppress the invasion and migration of gastric cancer cells. frontiersin.org

Colorectal Cancer (CRC): Research has revealed that ursonic acid can inhibit the proliferation and induce apoptosis in CRC cells. frontiersin.org It has also been shown to inhibit tumor growth and metastasis in an orthotopic nude mouse model of human colorectal cancer. aacrjournals.orgnih.gov

Liver Cancer: Ursonic acid has been found to have anti-cancer properties against hepatocellular carcinoma (HCC) in both in vitro and in vivo models. frontiersin.org It induces apoptosis in liver cancer cells and has demonstrated efficacy in reducing tumor growth in H22 tumor-bearing mouse models. frontiersin.org The compound has also been shown to inhibit the proliferation, migration, and invasion of HCC cells. ijbs.com

Breast Cancer: Studies have shown that ursonic acid can suppress the proliferation and induce mitochondrial-mediated apoptosis in breast cancer cells. nih.govnih.gov Furthermore, it has been observed to inhibit the growth and metastasis of breast cancer in both zebrafish and mouse xenotransplantation models. nih.govnih.gov

Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines, ursonic acid has been shown to inhibit cell proliferation, migration, and invasion, as well as induce apoptosis. unt.edumdpi.com It exerts these effects by inducing G0/G1 cell cycle arrest. mdpi.com

Pancreatic Cancer: Preclinical studies have explored the potential of ursonic acid to inhibit the growth and progression of pancreatic cancer cells both in vitro and in vivo. frontiersin.org It has been found to induce apoptosis and inhibit the migration and invasion of pancreatic cancer cells. frontiersin.org In animal models, ursonic acid has exhibited promising antitumor effects, leading to reduced tumor growth. frontiersin.org

Table 3: Activity of Ursonic Acid in Specific Preclinical Cancer Models

| Cancer Type | Key Findings | Reported Mechanisms of Action |

|---|---|---|

| Gastric Cancer | Anti-proliferative, pro-apoptotic, anti-invasive, and anti-migratory effects. nih.govfrontiersin.org | Inhibition of cell cycle progression. nih.gov |

| Colorectal Cancer | Inhibition of proliferation, induction of apoptosis, inhibition of tumor growth and metastasis. frontiersin.orgaacrjournals.orgnih.gov | Inhibition of NF-κB activation and downregulation of cell survival, proliferative, and metastatic proteins. aacrjournals.org |

| Liver Cancer | Anti-proliferative, pro-apoptotic, anti-migratory, and anti-invasive effects; reduced tumor growth in vivo. frontiersin.orgijbs.com | Induction of apoptosis via caspase-3 regulation; inhibition of STAT3/PD-L1 and PI3K/Akt/mTOR signaling. frontiersin.org |

| Breast Cancer | Suppression of proliferation, induction of apoptosis, inhibition of growth and metastasis in vivo. nih.govnih.gov | Activation of SP1/Caveolin-1 signaling to suppress glycolytic metabolism. nih.govnih.gov |

| Lung Cancer | Inhibition of proliferation, migration, and invasion; induction of G0/G1 cell cycle arrest and apoptosis. unt.edumdpi.com | Inhibition of STAT3/PD-L1 signaling. mdpi.comfrontiersin.org |

Synergistic Effects with Other Research Agents in Preclinical Cancer Studies

Ursonic acid has shown the potential to enhance the efficacy of conventional chemotherapy agents when used in combination. nih.govfrontiersin.org Preclinical studies have demonstrated synergistic interactions between ursonic acid and various chemotherapeutic drugs, leading to enhanced cytotoxicity and apoptosis induction in cancer cells. nih.gov

In the context of gastric cancer, preclinical studies have indicated that ursonic acid may enhance the effectiveness of conventional chemotherapy agents. nih.gov One study investigated the combination of ursonic acid with paclitaxel (B517696) in gastric cancer cells. The results showed that this combination exerted synergistic anticancer effects in vitro. oncotarget.com

For colorectal cancer, research has demonstrated that ursonic acid, when combined with oxaliplatin, effectively inhibited cancer cell growth and increased cell death. nih.gov Another study showed that ursonic acid can potentiate the effect of capecitabine (B1668275) against colorectal cancer in both in vitro and in vivo experiments. aacrjournals.org

In esophageal squamous cell carcinoma, ursonic acid was found to boost the anti-cancer effects of paclitaxel by inhibiting the Akt/FOXM1 cascade, which resulted in increased cell death and reduced cell mobility. nih.gov

Furthermore, in pancreatic cancer, ursonic acid has been shown to enhance the chemosensitivity of gemcitabine (B846) by inducing apoptosis and autophagy. frontiersin.org

These findings suggest that ursonic acid could be a valuable adjuvant in cancer therapy, potentially allowing for lower doses of conventional chemotherapeutic drugs and overcoming drug resistance.

Table 4: Synergistic Effects of Ursonic Acid with Other Research Agents

| Cancer Type | Combination Agent | Key Findings | Reported Mechanisms of Action |

|---|---|---|---|

| Gastric Cancer | Paclitaxel | Synergistic anticancer effects in vitro. oncotarget.com | Down-regulation of COX-2. oncotarget.com |

| Colorectal Cancer | Oxaliplatin | Enhanced inhibition of cell growth and increased cell death. nih.gov | Increased ROS production, preventing drug resistance. nih.gov |

| Colorectal Cancer | Capecitabine | Enhanced inhibition of tumor growth and metastasis. aacrjournals.org | Suppression of multiple biomarkers linked to inflammation, proliferation, invasion, angiogenesis, and metastasis. aacrjournals.org |

| Esophageal Squamous Cell Carcinoma | Paclitaxel | Boosted anti-cancer effects, increased cell death, and reduced cell mobility. nih.gov | Inhibition of the Akt/FOXM1 cascade. nih.gov |

Anti-Inflammatory Research

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Ursonic acid has demonstrated potent anti-inflammatory effects in various preclinical models.

Inhibition of Pro-inflammatory Mediators and Cytokines in vitro and in vivo models

Ursonic acid has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and cytokines in both in vitro and in vivo settings. frontiersin.orgnih.govnih.gov

In various cell models, including activated T cells, B cells, and macrophages, ursonic acid has been found to inhibit the secretion of several key pro-inflammatory cytokines. nih.gov These include interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). frontiersin.orgnih.govnih.gov For example, in lipopolysaccharide (LPS)-stimulated macrophages, ursonic acid completely inhibited the secretion of IL-6, IL-1β, and TNF-α. nih.gov Similar inhibitory effects on cytokine secretion, including IL-2, IL-4, and interferon-γ (IFN-γ), were observed in activated T cells. nih.gov

The anti-inflammatory action of ursonic acid extends to the inhibition of key enzymes involved in the inflammatory process. It has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial mediators of inflammation. chemrxiv.orgspandidos-publications.com

The in vivo anti-inflammatory efficacy of ursonic acid has been demonstrated in animal models. In a mouse model of graft-versus-host disease, treatment with ursonic acid significantly delayed the induction of the disease and reduced the serum levels of the pro-inflammatory cytokines IL-6 and IFN-γ. nih.gov Furthermore, in animal models of disease, ursonic acid has consistently been shown to significantly reduce the tissue levels of IL-1β, IL-6, and TNF-α. nih.gov

The mechanism behind these anti-inflammatory effects involves the suppression of key immunoregulatory transcription factors. Ursonic acid has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and nuclear factor of activated T cells (NF-AT) in lymphocytes. nih.gov By targeting these transcription factors, ursonic acid can effectively downregulate the expression of a wide range of pro-inflammatory genes. frontiersin.org

Table 5: Inhibition of Pro-inflammatory Mediators and Cytokines by Ursonic Acid

| Model System | Inhibited Mediators/Cytokines | Reported Mechanisms of Action |

|---|---|---|

| Activated T cells, B cells, and Macrophages (in vitro) | IL-1β, IL-2, IL-4, IL-6, IFN-γ, TNF-α. nih.gov | Suppression of NF-κB, AP-1, and NF-AT activation. nih.gov |

| LPS-stimulated RAW 264.7 Macrophages (in vitro) | TNF-α, IL-6, IL-1β, PGE2, iNOS, COX-2, ROS. chemrxiv.org | Not specified. |

| Mycobacterium tuberculosis-sensitized and Concanavalin A-stimulated cells (in vitro) | TNF-α, IL-1β, IL-6, COX-2, iNOS, NO. spandidos-publications.com | Not specified. |

| Mouse model of graft-versus-host disease (in vivo) | IL-6, IFN-γ (serum levels). nih.gov | Not specified. |

Modulation of Immune Cell Function (e.g., Macrophages, T cells, B cells) in Preclinical Studies

Ursonic acid (UA) has demonstrated significant immunomodulatory effects in various preclinical models by influencing the function of key immune cells, including macrophages, T cells, and B cells. nih.govresearchgate.net

Macrophages:

UA's effect on macrophages is multifaceted, with studies showing its ability to modulate their polarization and inflammatory responses. researchgate.netnih.gov In some contexts, UA suppresses the pro-inflammatory M1 phenotype. For instance, in peritoneal macrophages from IL-10 knockout mice, UA significantly suppressed the production of pro-inflammatory cytokines, suggesting it can mimic the anti-inflammatory effects of IL-10. nih.gov It has also been shown to inhibit the polarization of M2 macrophages, which are typically associated with tissue repair and tumor progression, through the downregulation of the Wnt pathway in the context of liver cancer. nih.gov

Conversely, other studies report that UA can enhance M1 macrophage activation and the expression of pro-inflammatory cytokines like TNF-α and IL-6 in liver macrophages. nih.gov This effect may be linked to the upregulation of the CD36 receptor on macrophages. nih.gov UA can also activate pathways leading to the production of IL-1β. nih.gov

T Cells:

Preclinical research indicates that UA can inhibit T cell activation, proliferation, and cytokine secretion. plos.org In studies using purified CD4+ T cells, UA treatment prior to stimulation with anti-CD3/CD28 antibodies completely inhibited the secretion of IL-2, IL-4, IL-6, and IFN-γ. plos.org Furthermore, UA has been found to suppress the activation of key immunoregulatory transcription factors in lymphocytes, including NF-κB, NF-AT, and AP-1. plos.org This suppression is associated with the inhibition of mitogen-induced phosphorylation of ERK and JNK. plos.org

B Cells:

UA also impacts B cell function. It has been observed to inhibit the mitogen-induced upregulation of activation markers and co-stimulatory molecules on B cells. plos.org Specifically, UA treatment prior to LPS stimulation inhibited the upregulation of CD19, CD80, CD86, and MHC II on activated leukocytes. plos.org

Table 1: Effects of Ursonic Acid on Immune Cell Function in Preclinical Studies

| Cell Type | Model/Stimulus | Key Findings |

| Macrophages | IL-10-/- murine peritoneal macrophages | Suppressed proinflammatory cytokine production. nih.gov |

| RAW 264.7 cells | Enhanced TNF-α and IL-6 mRNA expression. nih.gov | |

| RAW 264.7 cells | Activated Raf-1/MEK/ERK and MKK3/6/p38 MAPK pathways, promoting IL-1β gene transcription. nih.gov | |

| Co-cultured immune cells with T. gondii | Decreased inflammatory cytokines (IL-1β, IL-6, TNF-α); increased anti-inflammatory mediators (IL-10, IL-12, GM-CSF, IFN-β). nih.gov | |

| T Cells | Purified CD4+ T cells (anti-CD3/CD28 mAb stimulated) | Completely inhibited secretion of IL-2, IL-4, IL-6, and IFN-γ. plos.org |

| Lymphocytes (mitogen-stimulated) | Suppressed activation of NF-κB, NF-AT, and AP-1. plos.org | |

| B Cells | Leukocytes (LPS stimulated) | Inhibited upregulation of CD19, CD80, CD86, and MHC II. plos.org |

Impact on Specific Inflammatory Conditions in Preclinical Models (e.g., Neuroinflammation, Metabolic Inflammation)

Ursonic acid has been investigated for its therapeutic potential in various preclinical models of inflammatory conditions, including neuroinflammation and metabolic inflammation.

Neuroinflammation:

In preclinical models of neurodegenerative diseases and brain injury, ursonic acid has demonstrated significant anti-inflammatory effects. alzdiscovery.orgnih.gov In a mouse model of Parkinson's disease induced by MPTP, oral administration of ursonic acid reduced neuroinflammation by decreasing the levels of inflammatory markers such as Iba1, TNF-α, and NF-κB in the substantia nigra pars compacta. nih.govmdpi.comresearchgate.net This was accompanied by an increase in tyrosine hydroxylase immunoreactivity, suggesting a protective effect on dopaminergic neurons. nih.govmdpi.com

In a model of intracerebral hemorrhage, ursonic acid was found to inhibit microglial M1 polarization and significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The mechanism appears to involve the inhibition of the NF-κB/NLRP3/GSDMD pathway, which leads to a reduction in microglial pyroptosis and subsequent neuroinflammation. nih.gov Furthermore, in a mouse model of traumatic brain injury, ursonic acid reduced brain edema and neurological deficits. alzdiscovery.org

Metabolic Inflammation:

Ursonic acid has shown promise in ameliorating metabolic inflammation, particularly in the context of metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gove-cmh.org In a high-fat diet-induced mouse model of MASLD, ursonic acid treatment alleviated increases in liver and body weights, serum and hepatic levels of triglycerides and cholesterol, and blood glucose levels. nih.gov A key mechanism identified is the inhibition of Th17 cell differentiation. nih.gove-cmh.org Ursonic acid appears to directly bind to secreted phosphoprotein 1 (SPP1), interrupting its interaction with CD44 and ITGB1 on naive CD4+ T cells. nih.gove-cmh.org This disruption prevents the phosphorylation of ERK and the subsequent expression of RORγt, a key transcription factor for Th17 differentiation, thereby reducing inflammation and lipid accumulation in the liver. nih.gove-cmh.org

Studies in rodent models of autoimmune arthritis have also shown that ursonic acid treatment can ameliorate the condition. alzdiscovery.org

Table 2: Effects of Ursonic Acid on Specific Inflammatory Conditions in Preclinical Models

| Inflammatory Condition | Preclinical Model | Key Findings |

| Neuroinflammation | MPTP-induced Parkinson's disease mouse model | Reduced inflammatory markers (Iba1, TNF-α, NF-κB) in the substantia nigra. nih.govmdpi.comresearchgate.net |

| Intracerebral hemorrhage rat model | Inhibited microglial M1 polarization and pyroptosis via the NF-κB/NLRP3/GSDMD pathway; reduced IL-6 and TNF-α levels. nih.gov | |

| Traumatic brain injury mouse model | Reduced brain edema and neurological deficits. alzdiscovery.org | |

| Metabolic Inflammation | High-fat diet-induced MASLD mouse model | Alleviated hepatic steatosis and inflammation; inhibited Th17 cell differentiation by targeting the SPP1/CD44/ITGB1 axis. nih.gove-cmh.org |

| Autoimmune arthritis mouse model | Ameliorated autoimmune arthritis. alzdiscovery.org |

Antioxidant Research

Mechanisms of Redox Homeostasis Modulation in Preclinical Systems

Preclinical studies have revealed that ursonic acid modulates redox homeostasis through various mechanisms, primarily by enhancing the body's own antioxidant defense systems rather than by direct radical scavenging. alzdiscovery.orgnih.gov

In a murine model of denervation-induced skeletal muscle atrophy, ursonic acid supplementation was shown to restore redox homeostasis. nih.gov It achieved this by reducing the levels of reactive oxygen species (ROS) and lipid peroxidation. nih.gov The underlying mechanism involves the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis and antioxidant defense, and the anti-apoptotic protein Bcl2. nih.gov

In a rat model of carbon tetrachloride (CCl4)-induced liver damage, ursonic acid treatment normalized the disturbed antioxidant status. nih.govtandfonline.com It maintained the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant, and inhibited malondialdehyde (MDA) production, a marker of lipid peroxidation. nih.gov The study also suggested that ursonic acid possesses radical scavenging properties, specifically against hydroxyl radicals. nih.gov

Furthermore, in a mouse model of experimental autoimmune myocarditis, ursonic acid reduced myocardial injury by inhibiting oxidative stress. frontiersin.org This was evidenced by a decrease in superoxide (B77818) levels and the normalization of pro- and antioxidant enzyme levels. frontiersin.org

Table 3: Mechanisms of Redox Homeostasis Modulation by Ursonic Acid in Preclinical Systems

| Preclinical Model | Key Findings |

| Denervation-induced skeletal muscle atrophy (mice) | Reduced ROS and lipid peroxidation; upregulated PGC-1α and Bcl2 expression. nih.gov |

| CCl4-induced liver damage (rats) | Maintained glutathione levels; inhibited malondialdehyde production; exhibited hydroxyl radical scavenging properties. nih.gov |

| Experimental autoimmune myocarditis (mice) | Decreased superoxide levels; normalized pro- and antioxidant enzyme levels. frontiersin.org |

| Colorectal cancer Caco-2 cells | Normalized antioxidant levels and protected against oxidative damage. nih.gov |

Upregulation of Endogenous Antioxidant Defenses in in vitro and in vivo models

Ursonic acid has been consistently shown to bolster the body's innate antioxidant defenses by upregulating the expression and activity of various antioxidant enzymes. nih.govfrontiersin.org

A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. alzdiscovery.orgfrontiersin.org In a mouse model of traumatic brain injury, ursonic acid increased the nuclear translocation of Nrf2. alzdiscovery.org In a model of experimental autoimmune myocarditis, ursonic acid intervention upregulated the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). frontiersin.org In vitro experiments using H9c2 cardiomyocytes confirmed that the antioxidant effects of ursonic acid were dependent on the Nrf2/HO-1 pathway, as a specific Nrf2 inhibitor reversed these effects. frontiersin.org

In vivo studies have demonstrated that ursonic acid treatment significantly elevates the levels of key antioxidant enzymes. In rats with CCl4-induced liver damage, ursonic acid reversed the decrease in the activities of superoxide dismutase (SOD), catalase (CAT), glutathione reductase (GR), and glutathione peroxidase (GPx). nih.gov Similarly, in a model of denervation-induced skeletal muscle atrophy, ursonic acid upregulated the expression of SOD and GPx. nih.gov

A meta-analysis of animal studies has confirmed that ursonic acid significantly elevates SOD and glutathione (GSH) levels while reducing malondialdehyde (MDA) levels in tissues. frontiersin.org

Table 4: Upregulation of Endogenous Antioxidant Defenses by Ursonic Acid

| Model | Key Findings |

| In Vivo | |

| Experimental autoimmune myocarditis (mice) | Upregulated the expression of Nrf2 and HO-1. frontiersin.org |

| CCl4-induced liver damage (rats) | Increased the activity of SOD, CAT, GR, and GPx. nih.gov |

| Denervation-induced skeletal muscle atrophy (mice) | Upregulated the expression of SOD and GPx. nih.gov |

| Traumatic brain injury (mice) | Increased nuclear translocation of Nrf2. alzdiscovery.org |

| In Vitro | |

| H9c2 cardiomyocytes | Upregulated the Nrf2/HO-1 signaling pathway. frontiersin.org |

| General in vitro studies (meta-analysis) | Significantly increased GSH levels and decreased MDA levels. frontiersin.org |

Immunomodulatory Research (Beyond Direct Anti-Inflammatory Actions)

Regulation of Gut Microbiota and Immune Homeostasis in Preclinical Models

Recent preclinical research has highlighted the role of ursonic acid in modulating the gut microbiota and its subsequent impact on immune homeostasis. nih.govplos.orgresearchgate.net

In a study using healthy mice, ursonic acid treatment was found to enhance immune balance in the jejunum and fortify the intestinal barrier function. nih.govresearchgate.net This was associated with significant alterations in the gut microbiota composition, notably an increased abundance of Odoribacter and Parabacteroides. nih.gov Odoribacter is considered a potential probiotic that can enhance mucosal immunity and maintain intestinal homeostasis, partly by augmenting regulatory T cells (Tregs). nih.gov The study also observed an enrichment of the metabolites ornithine and lactucin (B167388) in UA-treated mice, suggesting these may be key factors in mediating the observed immune and intestinal barrier benefits. nih.gov

In a streptozotocin-induced rat model of type 1 diabetes mellitus (T1DM), ursonic acid treatment corrected the imbalance of Th17/Treg cells. plos.org It inhibited Th17 cells and their associated cytokines (RORγt, IL-17A, TNF-α) while increasing Treg cells and their markers (FoxP3, IL-10). plos.org This immunomodulatory effect was linked to a significant increase in the diversity and uniformity of the gut microbiota. plos.org Specifically, UA treatment increased the abundance of Firmicutes and decreased Bacteroidetes, Actinobacteria, Verrucomicrobia, and Proteobacteria. plos.org

Furthermore, in a mouse model of DSS-induced colitis, ursonic acid intake led to a notable decrease in E. coli levels in fecal samples, colon, and liver tissues. acs.org This was accompanied by a restoration of the Treg/Th17 balance, with increased levels of TGF-β and IL-10. acs.org

These findings suggest that ursonic acid's immunomodulatory effects are, at least in part, mediated by its ability to reshape the gut microbial community and its metabolic output, thereby influencing systemic immune responses and promoting intestinal immune homeostasis. nih.govplos.orgresearchgate.net

Table 5: Regulation of Gut Microbiota and Immune Homeostasis by Ursonic Acid in Preclinical Models

| Preclinical Model | Key Findings on Gut Microbiota | Key Findings on Immune Homeostasis |

| Healthy mice | Increased abundance of Odoribacter and Parabacteroides; enrichment of ornithine and lactucin. nih.gov | Enhanced immune balance in the jejunum; fortified intestinal barrier function. nih.gov |

| T1DM rat model (streptozotocin-induced) | Increased diversity and uniformity; increased Firmicutes, decreased Bacteroidetes, Actinobacteria, Verrucomicrobia, and Proteobacteria. plos.org | Corrected Th17/Treg cell imbalance; inhibited Th17 markers (RORγt, IL-17A, TNF-α), increased Treg markers (FoxP3, IL-10). plos.org |

| DSS-induced colitis mouse model | Decreased E. coli levels in feces, colon, and liver. acs.org | Restored Treg/Th17 balance; increased TGF-β and IL-10 levels. acs.org |

Direct Modulation of Immune Cell Activation and Signaling in vitro

Ursonic acid (UA) has demonstrated the ability to directly modulate the activation and signaling of various immune cells in in vitro studies. It has been shown to influence the production of cytokines, which are key signaling molecules in the immune system. For instance, in HaCaT keratinocytes stimulated with a pro-inflammatory cytokine cocktail, ursolic acid was found to decrease the production of interleukin-6 (IL-6) and interleukin-8 (IL-8). mdpi.comresearchgate.net The maximum inhibitory effect was observed at a concentration of 5 µM, resulting in a 50% decrease in IL-6 and a roughly 30% decrease in IL-8. researchgate.net

Furthermore, in studies involving macrophages, ursolic acid has been shown to suppress inflammatory responses. frontiersin.orgnih.gov It has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation. researchgate.net This anti-inflammatory activity is partly attributed to its ability to suppress signaling pathways like the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) pathway. frontiersin.org Conversely, ursolic acid has also been shown to enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10) and interleukin-2 (B1167480) (IL-2). researchgate.netresearchgate.net

In the context of mast cells, which are crucial in allergic reactions, ursolic acid has been found to inhibit their activation. sci-hub.se It achieves this by suppressing the release of histamine (B1213489) and other allergic mediators through the inhibition of intracellular calcium levels and the FcεRI signaling pathway. sci-hub.se

Table 1: Effects of Ursonic Acid on Immune Cell Activation and Signaling in vitro

| Cell Type | Stimulus | Effect of Ursonic Acid | Key Signaling Molecules/Pathways Affected |

| HaCaT keratinocytes | Pro-inflammatory cytokine cocktail | Decreased production of IL-6 and IL-8 | IL-6, IL-8 |

| Macrophages | Lipopolysaccharide (LPS) | Inhibited TNF-α production, Enhanced IL-10 production | TNF-α, IL-10, TLR4/MyD88 |

| Mast cells | Immunoglobulin E (IgE) | Inhibited degranulation and release of allergic mediators | Intracellular calcium, FcεRI signaling |

| T-cells | Concanavalin A (Con A) | Enhanced IL-2 and IFN-γ production | IL-2, IFN-γ |

Neurobiological Research

Ursonic acid has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders.

Epilepsy: In rodent models of epilepsy, ursolic acid has been shown to reduce seizure susceptibility and improve cognitive dysfunction. mdpi.com It has been observed to preserve GABAergic interneurons, which are often damaged during status epilepticus. mdpi.comfrontiersin.org One study using a pilocarpine-induced epilepsy model in rats found that ursolic acid treatment alleviated seizure behavior and cognitive impairment. frontiersin.org Another study in adult zebrafish showed that a combination of ursolic acid and caprylic acid attenuated pentylenetetrazole-induced seizure-like behaviors. researchgate.net

Parkinson's Disease: In multiple mouse models of Parkinson's disease (PD), ursolic acid has shown promise in protecting dopaminergic neurons. nih.govnih.govalzdiscovery.org In a rotenone-induced PD mouse model, ursolic acid was found to reduce the overexpression of α-Synuclein and regulate the phosphorylation of survival-related kinases like Akt and ERK. nih.gov It also attenuated motor and non-motor symptoms and promoted the autophagic clearance of protein aggregates. researchgate.netnih.gov In an MPTP-induced parkinsonian mouse model, ursolic acid improved behavioral deficits and restored dopamine (B1211576) levels. nih.gov

Ischemic Brain Injury: Ursolic acid has been shown to be effective in protecting the brain from ischemic injury in animal models. nih.govnih.gove-century.usfrontiersin.org In a mouse model of middle cerebral artery occlusion (MCAO), ursolic acid treatment significantly improved neurological deficits and reduced infarct size. nih.govfrontiersin.org It was found to exert its neuroprotective effects by activating the Nrf2 pathway, which plays a key role in protecting cells against oxidative injury. nih.govnih.gov Furthermore, ursolic acid has been shown to reduce brain edema and neurological deficits in a mouse model of traumatic brain injury. alzdiscovery.orgsemanticscholar.org It also ameliorated neuronal damage by restoring the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) in an in vitro model of ischemic reperfusion injury. nih.govresearchgate.net

Table 2: Neuroprotective Effects of Ursonic Acid in Preclinical Models

| Neurological Disorder | Animal/Cell Model | Key Findings |

| Epilepsy | Pilocarpine-induced rat model, PTZ-induced zebrafish model | Reduced seizure susceptibility, improved cognitive function, preserved GABAergic neurons. |

| Parkinson's Disease | Rotenone-induced mouse model, MPTP-induced mouse model | Protected dopaminergic neurons, reduced α-Synuclein overexpression, improved motor and non-motor symptoms. |

| Ischemic Brain Injury | MCAO mouse and rat models, Traumatic brain injury mouse model | Reduced infarct size and brain edema, improved neurological deficits, activated the Nrf2 pathway. |

Ursonic acid has been shown to directly impact neuronal survival and function in both in vitro and in vivo settings. e-century.usnih.gov In vitro studies using primary cortical neurons have demonstrated that ursolic acid can inhibit apoptosis induced by oxygen-glucose deprivation (OGD), a model for ischemic conditions. e-century.us It promotes neuronal survival by regulating the AKT/mTOR/HIF-1α pathway and modulating the expression of apoptosis-related proteins like Bcl-2 and Bad. e-century.usmdpi.com

In vivo, ursolic acid has been shown to protect neurons from damage in various models of neurological injury. nih.govfrontiersin.org In a rat model of cerebral ischemia and reperfusion, ursolic acid treatment increased the number of intact neurons and reduced the number of injured neurons. frontiersin.org Similarly, in a mouse model of Parkinson's disease, it protected dopaminergic neurons from degeneration. nih.gov This neuroprotective effect is associated with its ability to reduce oxidative stress and neuroinflammation. nih.gov Furthermore, ursolic acid has been found to promote the recovery of motor functions and axonal regrowth in a model of spinal cord injury. semanticscholar.org

Table 3: Modulation of Neuronal Survival and Function by Ursonic Acid

| Model | Key Findings |

| In Vitro | |

| Primary cortical neurons (OGD) | Inhibited apoptosis, promoted survival via AKT/mTOR/HIF-1α pathway. |

| SH-SY5Y cells (OGDR) | Protected against neuronal damage induced by activated microglia. |

| In Vivo | |

| Cerebral ischemia/reperfusion (rat) | Increased number of intact neurons, reduced neuronal injury. |

| Parkinson's disease (mouse) | Protected dopaminergic neurons from degeneration. |

| Spinal cord injury (mouse) | Promoted recovery of motor functions and axonal regrowth. |

Metabolic Regulatory Research

Ursonic acid has demonstrated significant beneficial effects on lipid metabolism and has been shown to ameliorate hepatic steatosis in several preclinical models. researchgate.netnih.gove-cmh.orge-cmh.org In high-fat diet (HFD)-fed mice, oral administration of ursolic acid reduced liver and adipose tissue mass, decreased plasma triglyceride and LDL-cholesterol concentrations, and increased HDL-cholesterol levels. nih.govmdpi.com It also improved hepatic steatosis by up-regulating genes involved in fatty acid β-oxidation and down-regulating genes involved in lipogenesis. researchgate.netnih.gov

The mechanism underlying these effects appears to involve the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), a key regulator of hepatic lipid metabolism. nih.govnih.govkoreamed.org Studies have shown that ursolic acid upregulates the expression of PPAR-α and its target genes. nih.govnih.gov In a rat model of non-alcoholic fatty liver disease (NAFLD), ursolic acid significantly reversed HFD-induced hepatic steatosis and liver injury, an effect that was diminished when PPAR-α was knocked down. nih.gov Furthermore, in db/db mice, a model for type 2 diabetes, ursolic acid treatment decreased liver weight and hepatic steatosis, which was associated with increased lipid β-oxidation and inhibition of hepatic endoplasmic reticulum (ER) stress. researchgate.netnih.gov

Table 4: Effects of Ursonic Acid on Lipid Metabolism and Hepatic Steatosis

| Animal Model | Key Findings |

| High-fat diet-fed mice | Reduced liver and adipose tissue mass, improved plasma lipid profile, ameliorated hepatic steatosis. |

| High-fat diet-induced NAFLD rats | Reversed hepatic steatosis and liver injury via a PPAR-α dependent pathway. |

| db/db mice | Decreased liver weight and hepatic steatosis, increased lipid β-oxidation, inhibited hepatic ER stress. |

Ursonic acid has been shown to influence energy metabolism pathways in cancer cells, contributing to its anti-cancer effects. mdpi.comnih.govencyclopedia.pubresearchgate.net A key target of ursolic acid is glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). mdpi.comencyclopedia.pub In breast cancer cells, ursolic acid has been shown to inhibit glycolysis, leading to energy stress and the activation of AMP-activated protein kinase (AMPK), which in turn promotes apoptosis and autophagy. mdpi.comencyclopedia.pub

Ursolic acid can also disrupt cancer cell energy metabolism by directly acting on mitochondrial respiration. mdpi.comencyclopedia.pub It has been found to modulate the expression and function of mitochondria-associated enzymes, leading to antiproliferative and apoptosis-promoting effects. nih.gov For example, it can destabilize the mitochondrial membrane potential and activate the p53 pathway. nih.gov Furthermore, ursolic acid can target hypoxia, a common feature of the tumor microenvironment, by downregulating the expression of hypoxia-inducible factor-1α (HIF-1α). mdpi.comencyclopedia.pub This disrupts the adaptation of cancer cells to low oxygen conditions and interferes with their metabolism. mdpi.comencyclopedia.pub

Table 5: Influence of Ursonic Acid on Cancer Cell Energy Metabolism

| Cancer Cell Type | Effect on Energy Metabolism | Key Molecular Targets/Pathways |

| Breast cancer cells | Inhibition of glycolysis, induction of energy stress | Akt, AMPK |

| Various cancer cells | Disruption of mitochondrial respiration | Mitochondria-associated enzymes, p53 |

| Various cancer cells | Targeting of hypoxia | HIF-1α |

Antimicrobial Research

The antimicrobial properties of ursonic acid have been evaluated against a range of pathogens, including bacteria, fungi, protozoa, and viruses.

Ursonic acid has demonstrated notable activity against various bacterial and fungal strains in laboratory settings.

Antibacterial Activity:

Research has shown that ursonic acid exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. frontiersin.org Studies have reported its activity against Staphylococcus aureus and Escherichia coli. frontiersin.org For instance, one study highlighted that ursonic acid isolated from Spermacoce princeae was active against S. aureus and E. coli, with inhibition zones of 20.0 ± 0.1 mm and 18.0 ± 0.1 mm, respectively. frontiersin.org Another study investigated the antibacterial properties of ursonic acid from Rosmarinus officinalis and found it to be active against several Streptococcus and Enterococcus species, but not E. coli. frontiersin.org The minimum inhibitory concentration (MIC) values were reported as 39 μg/mL for S. aureus, 19.5 μg/mL for S. dysgalactiae, 156 μg/mL for S. agalactiae, 19.5 μg/mL for E. faecalis, and 9.75 μg/mL for S. mutans. frontiersin.org

The mechanisms underlying its antibacterial action are thought to involve the disruption of bacterial cell morphology and gene expression related to biofilm formation and cell wall maintenance. frontiersin.org It has also been observed to have antimutagenic effects and can sensitize bacteria like S. aureus and E. coli to certain antibiotics. frontiersin.org Specifically, ursonic acid has been shown to modulate resistance to β-lactam antibiotics in pathogens such as P. aeruginosa, S. aureus, S. epidermidis, and L. monocytogenes. frontiersin.org

Further studies have delved into the mode of action, suggesting that ursonic acid can compromise the integrity of the bacterial membrane, which may explain its synergistic effects with antibiotics. mdpi.com This membrane-perturbing ability is considered an advantage in potentially limiting the development of bacterial resistance. mdpi.com

Antifungal Activity:

In addition to its antibacterial properties, ursonic acid has shown promise as an antifungal agent. Research has demonstrated its efficacy against fungal species such as Candida albicans and Aspergillus flavus. frontiersin.org In one study, ursonic acid displayed inhibition zones of 12.0 ± 0.1 mm and 20.5 ± 0.3 mm against C. albicans and A. flavus, respectively. frontiersin.org

Another investigation focused on the antifungal and antibiofilm activities of ursonic acid against Cryptococcus neoformans H99. nih.gov The study determined the minimum inhibitory concentration (MIC) to be 0.25 mg/mL. nih.gov The findings indicated that ursonic acid disrupted the cell membrane integrity and inhibited the production of capsule and melanin (B1238610) in a concentration-dependent manner. nih.gov Furthermore, it was effective in inhibiting biofilm formation and dispersing mature biofilms of C. neoformans. nih.gov

The direct antifungal activity of ursonic acid is also supported by research on its effects against Penicillium expansum, the causative agent of blue mold rot in apples. mdpi.com The half-maximal inhibitory concentration (IC50) for hyphal growth was found to be 175.6 mg L−1. mdpi.com The lipophilic nature of ursonic acid is believed to allow it to interact with and disrupt the plasma membrane of pathogenic fungi. mdpi.com

Table 1: In Vitro Antibacterial and Antifungal Activity of Ursonic Acid

| Microorganism | Type | Finding | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacterium | Inhibition zone of 20.0 ± 0.1 mm | frontiersin.org |

| Escherichia coli | Bacterium | Inhibition zone of 18.0 ± 0.1 mm | frontiersin.org |

| Candida albicans | Fungus | Inhibition zone of 12.0 ± 0.1 mm | frontiersin.org |

| Aspergillus flavus | Fungus | Inhibition zone of 20.5 ± 0.3 mm | frontiersin.org |

| Streptococcus mutans | Bacterium | MIC of 9.75 μg/mL | frontiersin.org |

| Enterococcus faecalis | Bacterium | MIC of 19.5 μg/mL | frontiersin.org |

| Cryptococcus neoformans H99 | Fungus | MIC of 0.25 mg/mL | nih.gov |

| Penicillium expansum | Fungus | IC50 of 175.6 mg L−1 | mdpi.com |

Preclinical research has also explored the potential of ursonic acid against protozoan parasites and viruses. nih.gov

Antiprotozoal Activity:

Ursonic acid has been identified as having potential inhibitory effects against various parasitic protozoa that are responsible for several tropical diseases. nih.govresearchgate.net Studies have indicated its activity against species of Leishmania and Plasmodium. frontiersin.org Specifically, ursonic acid has shown antiprotozoan effects against Leishmania mexicana, Trypanosoma cruzi, Acanthamoeba castellanii Neff, Acanthamoeba griffini, Trichomonas vaginalis, and Plasmodium falciparum. researchgate.net

In the context of Trypanosoma cruzi, the causative agent of Chagas disease, ursonic acid displayed trypanocidal activity on the epimastigote form of the parasite at a concentration of 100 μM. frontiersin.org Furthermore, in vitro studies have shown that treatment with ursonic acid significantly decreased the number of amastigotes in infected macrophages and cardiac cells. frontiersin.org It has also been reported to have antimalarial effects, with an IC50 of 36.5 μg/mL against chloroquine-resistant strains and 28 μg/mL against chloroquine-sensitive strains of Plasmodium falciparum. nih.gov

Antiviral Activity:

Ursonic acid has demonstrated potent antiviral action in preclinical models. frontiersin.org It has been reported to exert inhibitory effects against herpes simplex virus type I and II, as well as the Epstein-Barr virus. researchgate.net A recent study also highlighted its potential suppressive activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), with predictions that it may inhibit viral metabolism by strongly binding to the nsp15 protein. researchgate.net The antiviral mechanisms of ursonic acid are thought to involve the inhibition of viral replication by preventing viral entry, blocking protein synthesis, and interfering with viral assembly. researchgate.net

Table 2: Antiprotozoal and Antiviral Activity of Ursonic Acid in Preclinical Studies

| Pathogen | Type | Finding | Reference |

|---|---|---|---|

| Leishmania mexicana | Protozoan | Antiprotozoan effects observed | researchgate.net |

| Trypanosoma cruzi | Protozoan | Trypanocidal activity on epimastigotes (100 μM) | frontiersin.org |

| Acanthamoeba castellanii Neff | Protozoan | Antiprotozoan effects observed | researchgate.net |

| Acanthamoeba griffini | Protozoan | Antiprotozoan effects observed | researchgate.net |

| Trichomonas vaginalis | Protozoan | Antiprotozoan effects observed | researchgate.net |

| Plasmodium falciparum | Protozoan | IC50 of 36.5 μg/mL (chloroquine-resistant) | nih.gov |

| Plasmodium falciparum | Protozoan | IC50 of 28 μg/mL (chloroquine-sensitive) | nih.gov |

| Herpes Simplex Virus (Type I & II) | Virus | Inhibitory effects observed | researchgate.net |

| Epstein-Barr Virus | Virus | Inhibitory effects observed | researchgate.net |

| SARS-CoV-2 | Virus | Predicted to bind to nsp15, potentially inhibiting metabolism | researchgate.net |

Other Emerging Preclinical Biological Activities

Beyond its antimicrobial properties, preclinical studies have begun to uncover other potential biological activities of ursonic acid.

Ursonic acid has been investigated for its potential to counteract liver fibrosis. Studies using carbon tetrachloride (CCl4)-induced liver fibrosis models in mice have shown that ursonic acid can improve intestinal integrity and modulate gut bacteria through RhoA-related signaling pathways, which may indirectly contribute to the amelioration of liver fibrosis. frontiersin.org It was observed to reduce the expression of type I collagen and TIMP1, which are involved in the fibrotic process. frontiersin.org

Further research indicates that ursonic acid exerts its anti-fibrotic effects by inhibiting the NOX2/NLRP3 inflammasome signaling pathway. nih.gov In liver fibrosis models, ursonic acid treatment attenuated liver injury and fibrosis and decreased the expression of NADPH oxidase 2 (NOX2) and NOD-like receptor protein 3 (NLRP3). nih.gov It has also been shown to alleviate CCl4-induced liver fibrosis by reducing the expression of NOXs/ROS in hepatocytes, hepatic stellate cells, and Kupffer cells. nih.gov Specifically, ursonic acid intervention led to a reduction in the high expression of NOX4, p67phox, NOX2, p47phox, NOX1, p22phox, and Rac1 proteins in liver tissue. nih.gov Another study confirmed that ursonic acid can reverse liver fibrosis by inhibiting the interactive NOX4/ROS and RhoA/ROCK1 signaling pathways. aging-us.com

The potential of ursonic acid in the context of atherosclerosis has also been a subject of preclinical research. One study demonstrated that ursonic acid inhibited the tumor necrosis factor-alpha (TNF-α)-induced expression of vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. jst.go.jpjst.go.jp This inhibition of VCAM-1 expression is a critical step in preventing the adhesion of monocytes to the endothelium, a key event in the development of atherosclerosis. jst.go.jp The study also found that ursonic acid inhibited the adhesion of HL-60 cells to TNF-α-stimulated HUVECs. jst.go.jpjst.go.jp